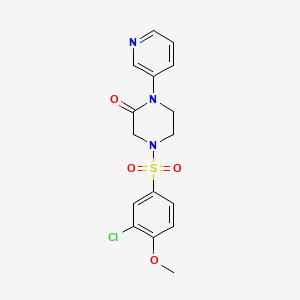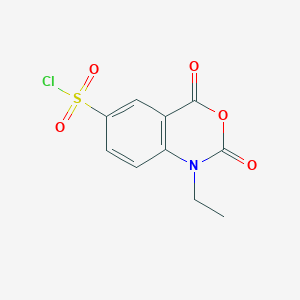![molecular formula C17H17ClN4O4 B2986757 N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034475-94-8](/img/structure/B2986757.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4O4 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- Synthesis of Novel Benzodifuranyl and Related Compounds : A study by Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds derived from benzodifuranyl structures, demonstrating their potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities.
Antipsychotic Agents
- Heterocyclic Carboxamides as Antipsychotic Agents : Norman et al. (1996) investigated heterocyclic analogues of a compound known as 1192U90, finding that derivatives exhibited potent in vivo activities comparable to established antipsychotic agents.
Cancer Research
- Targeting Urokinase Receptor in Breast Cancer : Wang et al. (2011) conducted a study on compounds targeting the urokinase receptor (uPAR), including a derivative of N-(benzo[d][1,3]dioxol-5-yl). They found that these compounds inhibited breast cancer cell growth and metastasis.
Chemical Analysis and Separation
- Capillary Electrophoresis of Related Compounds : Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(benzo[d][1,3]dioxol-5-yl) derivatives.
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) analyzed the interaction of a N-(piperidin-1-yl) derivative with the CB1 cannabinoid receptor, providing insights into its binding mechanism.
Medicinal Chemistry
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives : Abdalha et al. (2011) synthesized new tetrahydrobenzo[b]thiophene derivatives, which could have potential applications in medicinal chemistry.
Antiarrhythmic Agents : Hankovszky et al. (1986) developed N-(omega-Aminoalkyl)-tetramethyl-3-pyrrolinecarboxamides, showing significant activity against aconitine-induced arrhythmia.
Antineoplastic Tyrosine Kinase Inhibitor in CML : Gong et al. (2010) studied the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, identifying main metabolic pathways of flumatinib in humans.
Piperidine Synthesis for Epilepsy Treatment : Amato et al. (2011) explored N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, identifying compounds active in rodent models of epilepsy and pain.
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, potential for treating dementia.
Synthesis and Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) developed new pyridine derivatives with variable and modest antimicrobial activity.
Synthesis of Novel Piperidine Derivatives as Antiarrhythmics : Banitt et al. (1977) investigated N-(piperidylalkyl)trifluoroethoxybenzamides for oral antiarrhythmic activity, finding compounds with potent effects.
Metal Complexes of Benzamides for Antibacterial Activity : Khatiwora et al. (2013) synthesized metal complexes of new benzamides, showing enhanced antibacterial activities compared to free ligands.
Synthesis of Pyrazolopyrimidines as Anticancer Agents : Rahmouni et al. (2016) created novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities.
Farnesyl Protein Transferase Inhibitors for Cancer Treatment : Mallams et al. (1998) developed 4-amido derivatives of piperazine as inhibitors of farnesyl protein transferase, showing potential in cancer treatment.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKLHVKZCLXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

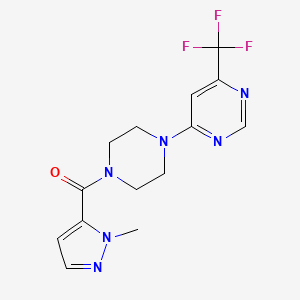
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
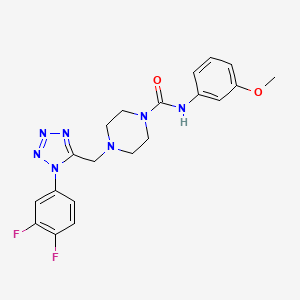
![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
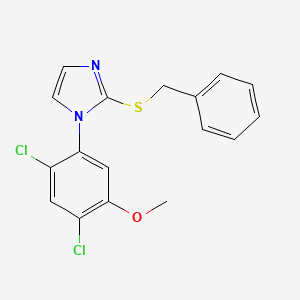
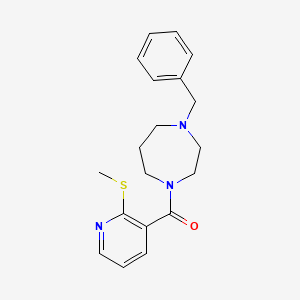
![N-(3-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986695.png)
